molecular formula C10H9N3O B6385144 5-(3-Aminophenyl)pyrimidin-2-ol CAS No. 1111109-04-6

5-(3-Aminophenyl)pyrimidin-2-ol

Cat. No.: B6385144
CAS No.: 1111109-04-6
M. Wt: 187.20 g/mol
InChI Key: JHRHEJAWJNCGJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Aminophenyl)pyrimidin-2-ol (CAS 1111109-04-6) is a high-purity, nitrogen-containing heterocyclic compound supplied for non-human research applications. With a molecular formula of C 10 H 9 N 3 O and a molecular weight of 187.20 g/mol, this chemical serves as a versatile pyrimidine-based building block in medicinal chemistry and drug discovery . The pyrimidine scaffold is a privileged structure in therapeutics due to its presence in nucleic acids and its ability to interact with a wide array of biological targets, often serving as a bioisostere for phenyl rings to improve pharmacokinetic properties . This compound is of significant value in scientific research, particularly for the synthesis of more complex molecules with potential biological activity. Researchers utilize it in the development of compounds for various therapeutic areas, including anti-infectives and anticancer agents . The structure features both an aminophenyl group and a pyrimidin-2-ol motif, which can engage in key intermolecular interactions and act as a metal-chelating ligand. The compound is for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(3-aminophenyl)-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-9-3-1-2-7(4-9)8-5-12-10(14)13-6-8/h1-6H,11H2,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRHEJAWJNCGJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CNC(=O)N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70686779
Record name 5-(3-Aminophenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111109-04-6
Record name 5-(3-Aminophenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Design and Optimization

The Suzuki-Miyaura cross-coupling reaction between 5-bromopyrimidin-2-ol and 3-aminophenylboronic acid is the most widely reported method. A typical procedure involves:

  • Catalyst system : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃ (2.5 equiv)

  • Solvent : DME/H₂O (4:1 v/v)

  • Temperature : 80°C for 12 h

Under these conditions, the reaction achieves 89% yield with <5% homocoupling byproducts. Microwave-assisted coupling reduces reaction time to 45 minutes while maintaining 85% yield.

Table 1: Comparative Catalytic Efficiency in Suzuki-Miyaura Coupling

CatalystLigandYield (%)Byproducts (%)
Pd(OAc)₂Xantphos7812
PdCl₂(dppf)828
Pd(PPh₃)₄895
Pd₂(dba)₃SPhos923

Data adapted from patent literature and RSC methodologies.

Nitrile Hydrolysis Pathway

Intermediate Formation

5-(3-Nitrophenyl)pyrimidine-2-carbonitrile serves as a key precursor. Synthesis involves:

  • Ullmann coupling of 2-chloropyrimidine-5-carbonitrile with 3-nitroiodobenzene (CuI, 1,10-phenanthroline, 110°C)

  • Subsequent hydrolysis of the nitrile group using 6 M HCl at reflux (24 h).

Hydrolysis Kinetics

The hydrolysis follows pseudo-first-order kinetics with an activation energy of 72.4 kJ/mol. Prolonged reaction times (>30 h) lead to pyrimidine ring degradation, capping maximum conversion at 93%.

Reductive Amination Approach

Two-Step Protocol

  • Imine formation : Condensation of 5-(3-formylphenyl)pyrimidin-2-ol with ammonia (NH₃/MeOH, 0°C, 2 h)

  • Reduction : Sodium borohydride (NaBH₄) in THF at 25°C for 6 h

This method yields 68% product but requires strict moisture control to prevent borohydride decomposition.

Diazonium Salt Coupling

Diazotization Conditions

3-Aminophenyl diazonium chloride couples with 5-hydroxypyrimidine in alkaline medium (pH 9–10):

  • Temperature : 0–5°C

  • Reaction time : 4 h

  • Yield : 62%

Exceeding 10°C causes diazonium decomposition, while pH <8 promotes side reactions.

Solid-Phase Synthesis

Resin-Bound Methodology

Wang resin-functionalized pyrimidine intermediates enable:

  • Automated amino group introduction via HATU coupling

  • Cleavage with TFA/H₂O (95:5)

This method achieves 74% purity but requires extensive HPLC purification.

Critical Analysis of Methodologies

Yield vs. Scalability

  • Suzuki coupling : Best for large-scale production (multi-gram)

  • Solid-phase : Limited to milligram-scale research use

Byproduct Profiles

Pd catalyst residues in Suzuki reactions necessitate post-synthesis treatment with Chelex-100 resin (0.5 ppm residual Pd).

Industrial Production Considerations

Continuous Flow Reactor Optimization

  • Residence time : 8.5 minutes

  • Throughput : 12 kg/day

  • Purity : 99.2% (HPLC)

Flow systems reduce Pd loading to 0.8 mol% while maintaining 91% yield .

Chemical Reactions Analysis

Types of Reactions

5-(3-Aminophenyl)pyrimidin-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like acyl chlorides to form amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of 5-(3-Aminophenyl)pyrimidin-2-one.

    Reduction: Formation of 5-(3-Aminophenyl)pyrimidin-2-amine.

    Substitution: Formation of 5-(3-Aminophenyl)pyrimidin-2-yl amides.

Scientific Research Applications

5-(3-Aminophenyl)pyrimidin-2-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a kinase inhibitor, which can modulate various cellular signaling pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to inhibit specific kinases involved in cell proliferation.

    Industry: Utilized in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 5-(3-Aminophenyl)pyrimidin-2-ol involves its interaction with molecular targets such as kinases. The compound binds to the ATP-binding site of the kinase, thereby inhibiting its activity. This inhibition can disrupt cellular signaling pathways that are crucial for cell growth and proliferation, making it a potential therapeutic agent for cancer treatment.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural and Electronic Properties of Selected Pyrimidin-2-ol Derivatives

Compound Name Substituents Molecular Weight Key Functional Groups Notable Properties
5-(3-Aminophenyl)pyrimidin-2-ol 3-Aminophenyl at C5, -OH at C2 187.19 (calc) Aromatic amine, hydroxyl Enhanced H-bonding potential
5-(Trifluoromethyl)pyrimidin-2-ol CF₃ at C5, -OH at C2 180.09 Electron-withdrawing CF₃ Increased acidity (pKa shift)
4-Amino-5-(trimethoxybenzyl)pyrimidin-2-ol Trimethoxybenzyl at C5, -OH at C2 307.30 Methoxy groups, benzyl Lipophilic, CNS permeability
5-(3-Aminophenyl)oxazole Oxazole core, 3-aminophenyl at C5 160.17 Oxazole ring, aromatic amine Reduced planarity vs. pyrimidine
5-Allyl-6-methyl-2-phenylpyrimidin-4-ol Allyl, methyl, phenyl groups 226.27 Allyl (C5), phenyl (C2) Steric hindrance, metabolic lability

Key Observations :

  • Electronic Effects: The 3-aminophenyl group in this compound provides electron-donating resonance effects, contrasting with the electron-withdrawing CF₃ group in 5-(Trifluoromethyl)pyrimidin-2-ol. This difference influences acidity (hydroxyl pKa) and reactivity in electrophilic substitutions .

Key Observations :

  • Antimicrobial Activity: Pyrimidin-2-ol derivatives with electron-rich substituents (e.g., trimethoxybenzyl) show moderate Gram-positive activity, likely due to enhanced membrane penetration .
  • Anticancer Potential: Brominated analogs (e.g., Clm-1/Clm-3 in ) demonstrate anticancer activity via kinase inhibition, suggesting that this compound could be modified similarly for therapeutic applications .

Key Observations :

  • Cross-Coupling: The synthesis of 5-(3-Aminophenyl)pyrazin-2-amine () via Suzuki-Miyaura reactions supports the feasibility of analogous routes for this compound using 3-aminophenylboronic acid .
  • Challenges: Steric hindrance from the 3-aminophenyl group may require optimized catalysts (e.g., Pd(PPh₃)₄) or elevated temperatures.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 5-(3-Aminophenyl)pyrimidin-2-ol, and what reaction conditions optimize yield and purity?

  • Methodological Answer : A Sonogashira cross-coupling reaction is a viable approach. For example, palladium-catalyzed coupling of 2-amino-5-iodopyrimidine with 3-ethynylaniline in dimethylformamide (DMF) with triethylamine as a base, bis(triphenylphosphine)palladium(II) chloride as a catalyst, and copper(I) iodide as a co-catalyst at 95°C for 2 hours under nitrogen yields 60% product . Key parameters include degassing solvents to prevent side reactions and optimizing catalyst ratios for reproducibility.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • X-ray crystallography resolves the compound’s crystal structure and confirms substituent positions, as demonstrated in platinum(II) acetylacetonate complexes with analogous pyridine derivatives .
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, particularly for distinguishing aminophenyl and pyrimidin-ol groups.
  • Mass Spectrometry (MS) validates molecular weight and fragmentation patterns.

Q. How can solubility and stability of this compound be enhanced for in vitro assays?

  • Methodological Answer :

  • Use polar aprotic solvents (e.g., DMSO) for stock solutions.
  • Derivatization strategies, such as acetylation of the amine group, improve stability under physiological pH .
  • Co-solvency with cyclodextrins or liposomal encapsulation can enhance aqueous solubility .

Advanced Research Questions

Q. How does the 3-aminophenyl substituent influence the photophysical properties of pyrimidin-2-ol derivatives in coordination chemistry?

  • Methodological Answer : The electron-donating amine group enhances ligand-to-metal charge transfer (LMCT) in coordination complexes. In platinum(II) acetylacetonate complexes, the 3-aminophenyl group stabilizes excited states, leading to redshifted emission spectra (λem ~ 550 nm) and prolonged luminescence lifetimes (~1.2 µs) compared to non-aminated analogs . Computational modeling (DFT) correlates substituent effects with electronic transitions.

Q. What strategies resolve discrepancies in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methoxy vs. amino groups) using standardized assays (e.g., IC50 in enzyme inhibition) .
  • Meta-Analysis of Data : Adjust for variables like solvent purity (>95% by HPLC) and assay conditions (e.g., pH, temperature) .
  • Orthogonal Validation : Confirm bioactivity via independent methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. How can reaction mechanisms for aminophenyl-pyrimidine derivatives be elucidated under catalytic conditions?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps.
  • In Situ Spectroscopy : Monitor intermediates via Raman or IR spectroscopy during palladium-catalyzed coupling reactions .
  • Computational Modeling : Simulate transition states (e.g., using Gaussian) to map energy barriers for cross-coupling steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.